molecular formula C18H15ClN2O2 B11145935 N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide

N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11145935
M. Wt: 326.8 g/mol
InChI Key: WGXWHDNWMIZLLB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is designed for research applications only and is not for diagnostic or therapeutic use. Based on studies of structurally related molecules, this compound is hypothesized to exhibit potential analgesic (pain-relieving) and anti-inflammatory activities . Its proposed primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key catalysts in the biosynthesis of prostaglandins, mediators of pain and inflammation . Research into such compounds aims to develop new chemical entities with an improved safety profile compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), potentially mitigating adverse effects such as gastrointestinal mucosal damage . The molecular framework of indole and acetamide is a recognized pharmacophore in drug discovery, often associated with diverse biological effects, underscoring the research value of this compound . Researchers can utilize this chemical to investigate novel pathways in inflammation biology, explore structure-activity relationships (SAR) within the indole-acetamide class, and identify new lead compounds for further development.

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(6-chloroindol-1-yl)acetamide

InChI

InChI=1S/C18H15ClN2O2/c1-12(22)14-3-2-4-16(9-14)20-18(23)11-21-8-7-13-5-6-15(19)10-17(13)21/h2-10H,11H2,1H3,(H,20,23)

InChI Key

WGXWHDNWMIZLLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Alkylation with Chloroacetyl Chloride

The indole nitrogen is alkylated using chloroacetyl chloride in the presence of a base such as potassium carbonate:

6-Chloroindole+ClCH2COClK2CO3CH2Cl22(6-Chloroindol-1-yl)acetylchloride\text{6-Chloroindole} + \text{ClCH}2\text{COCl} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}2\text{Cl}_2} 2-(6\text{-Chloroindol-1-yl})acetyl chloride

Key Parameters

  • Solvent : Dichloromethane

  • Temperature : 0–5°C during reagent addition, then room temperature

  • Reaction Time : 4–6 hours.

Amide Bond Formation with 3-Acetylaniline

The acetyl chloride intermediate is coupled with 3-acetylaniline using a coupling agent. Source reports using scandium triflate (Sc(OTf)₃) in acetonitrile for analogous amide formations:

2-(6-Chloroindol-1-yl)acetyl chloride+3-AcetylanilineSc(OTf)3CH3CNN-(3-Acetylphenyl)-2-(6-chloroindol-1-yl)acetamide2\text{-(6-Chloroindol-1-yl)acetyl chloride} + \text{3-Acetylaniline} \xrightarrow[\text{Sc(OTf)}3]{\text{CH}3\text{CN}} \text{N-(3-Acetylphenyl)-2-(6-chloroindol-1-yl)acetamide}

Optimization Insights

  • Catalyst : Scandium triflate (10 mol%) improves yield by activating the carbonyl group.

  • Solvent : Acetonitrile enhances solubility of aromatic intermediates.

  • Yield : ~70–75% after column chromatography.

Critical Analysis of Reaction Parameters

Catalytic Systems

  • Lewis Acids : Scandium triflate outperforms traditional agents like EDCI/HOBt in minimizing racemization.

  • Base Selection : Potassium carbonate is preferred over pyridine for alkylation to reduce side-product formation.

Solvent Effects

  • Polar Aprotic Solvents : Acetonitrile and dichloromethane prevent nucleophilic interference during amide coupling.

  • Methanol Limitations : Unsuitable for scandium-catalyzed reactions due to ligand exchange.

Temperature Control

  • Low temperatures (0–5°C) during chloroacetyl chloride addition prevent indole ring decomposition.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted aniline and indole byproducts.

  • Chiral HPLC : For resolving stereoisomers (though the target compound’s stereoisomers show minimal activity differences).

Spectroscopic Validation

Technique Key Signals
¹H NMR (CDCl₃)δ 8.2 (d, indole H-4), 7.8 (s, acetyl phenyl H), 4.8 (s, CH₂CO)
¹³C NMR δ 198.5 (acetyl C=O), 168.2 (amide C=O), 135.1 (indole C-6)
HRMS m/z 327.0871 [M+H]⁺ (calc. 327.0874)

Yield Optimization Challenges

Competing Side Reactions

  • N-Acetylation : The indole nitrogen may react with acetyl chloride if stoichiometry is unbalanced.

  • Ring Halogenation : Excess chloroacetyl chloride can chlorinate the indole at C-3.

Scalability Issues

  • Catalyst Cost : Scandium triflate’s expense limits large-scale production.

  • Tin Waste : The indole synthesis generates toxic tin residues requiring specialized disposal .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives with the removal of the chloro group.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide exhibits significant potential as an anticancer agent. The indole moiety is known for its ability to interact with various biological targets, influencing cellular processes and signaling pathways. Preliminary studies suggest that this compound may inhibit specific enzymes and receptors involved in cancer progression, potentially leading to therapeutic applications against various cancer types.

Case Study:
In a study evaluating the anticancer effects of related compounds, derivatives of indole-based structures demonstrated IC50 values indicating potent activity against human cancer cell lines. For instance, compounds structurally similar to this compound showed selective cytotoxicity against breast and lung cancer cells, suggesting a promising direction for further research into this compound's efficacy in oncology .

Antimicrobial Properties

This compound has also been studied for its antimicrobial properties. The presence of the chloro group and the indole structure enhances its interaction with microbial targets.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the indole or acetophenone moieties can significantly alter its pharmacological properties.

Modification Effect on Activity Comments
Substitution at position 6 with bromineIncreased reactivityEnhances biological activity compared to non-halogenated analogs
Variation in acetophenone substituentsAlters binding affinityDifferent electronic properties can affect efficacy
Removal of halogen groupsPotentially lower reactivityMay reduce interaction with biological targets

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

6-Chloroindole Derivatives
  • N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1324086-23-8): This analog replaces the 3-acetylphenyl group with a pyridazinyl-methoxyphenyl system and introduces an ethyl spacer.
  • N-(3-Chloro-4-methylphenyl)-2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS 891091-42-2) :
    The addition of a sulfonyl group and dual chloro substituents enhances electron-withdrawing effects, which may improve metabolic stability but reduce solubility compared to the acetylated parent compound .
Fluorinated Indole Analogs
  • (E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide (4f): Substitution with a trifluoroacetyl group and fluorostyryl chain increases molecular weight (exact value unspecified) and introduces strong electron-withdrawing effects.

Modifications on the Acetamide Side Chain

  • IR spectra (1678 cm⁻¹ for C=O) and HRMS data (m/z 393.1112 [M+H]⁺) align with structural validation methods used for the target compound .
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide (39): A sulfonamide group and chlorobenzoyl substituent modify solubility and binding affinity. The lower synthesis yield (38%) compared to the target compound’s intermediates (72–79% in other analogs) highlights synthetic challenges with bulky substituents .

Ethyl-Linked Indole Derivatives

  • N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide (CAS 1210-83-9) :
    Structural similarity (92%) to the target compound, but the hydroxyindole and ethyl spacer may increase polarity, reducing CNS penetration compared to the chloroacetylated analog .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Notable Properties
N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide C₁₈H₁₅ClN₂O₂ 326.78 3-Acetylphenyl, 6-Cl-indole Not reported Zaleplon intermediate
N-[2-(6-Chloro-1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide C₂₃H₂₁ClN₄O₃ 436.90 Pyridazinyl-methoxyphenyl, ethyl spacer Not reported Increased lipophilicity
(E)-N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) Not fully specified ~450 (estimated) Trifluoroacetyl, fluorostyryl 79% Antiplasmodial potential
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide (6m) C₂₁H₁₈ClN₄O₂ 393.11 Triazole-naphthyl, 4-Cl-phenyl Not reported Enhanced π-π stacking

Key Research Findings

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in ) improve metabolic stability but may reduce aqueous solubility.
  • Synthetic Feasibility : Trifluoroacetyl and sulfonamide groups () complicate synthesis, as seen in lower yields (38–79%) compared to simpler analogs.
  • Biological Implications : The 6-chloroindole motif is recurrent in CNS-active compounds, suggesting its role in target engagement .

Biological Activity

N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an indole ring and an acetylphenyl group. The molecular formula is C18H16ClN2O2C_{18}H_{16}ClN_{2}O_{2}, with a molecular weight of approximately 342.79 g/mol. The incorporation of chlorine at the 6-position of the indole ring is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Its indole structure is known for interacting with various biological targets, which may inhibit bacterial growth by disrupting protein synthesis pathways .
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties, with studies showing its ability to induce apoptosis in cancer cell lines. The presence of the acetyl and indole functionalities enhances its interaction with cellular targets, potentially leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

A study conducted on related indole derivatives revealed that compounds similar to this compound exhibited varying degrees of antimicrobial activity. For instance, some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 15.625 μM against Staphylococcus aureus, indicating strong bactericidal effects .

Anticancer Studies

In vitro evaluations have shown that this compound can effectively reduce tumor growth in xenograft models. A notable study reported that related compounds led to significant reductions in tumor size in mice models, demonstrating their potential for developing novel cancer therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural CharacteristicsUnique Features
N-(3-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamideLacks chlorine; retains acetophenoneMay exhibit different reactivity due to absence of chlorine
N-(3-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamideChlorine at 5-position; similar acetophenone moietyPotentially different pharmacological profiles
N-(3-acetylphenyl)-2-(1H-indol-1-yl)acetamideNo halogen substitutions; simpler structureLikely lower reactivity compared to halogenated analogs

Future Directions and Research Opportunities

Given the promising biological activities associated with this compound, future research should focus on:

  • Mechanistic Studies : Further investigation into the specific pathways through which this compound exerts its effects will be crucial for understanding its therapeutic potential.
  • Structure-Activity Relationship (SAR) : Detailed SAR studies could lead to the development of more potent analogs by optimizing the chemical structure for enhanced efficacy and selectivity against specific biological targets.

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-acetylphenyl)-2-(6-chloro-1H-indol-1-yl)acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Chlorination of the indole moiety at the 6-position using POCl₃ or similar reagents.
  • Step 2 : Alkylation of the indole nitrogen with ethyl bromoacetate or analogous agents.
  • Step 3 : Coupling of the intermediate with 3-acetylphenyl groups via amide bond formation using EDCI/HOBt or carbodiimide-based methods.
    Characterization : Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm structure and purity .

Q. How is the purity of this compound validated in academic research?

Purity is assessed via:

  • HPLC : Retention time analysis under reverse-phase conditions.
  • Melting Point Determination : Consistency with literature values.
  • Elemental Analysis : Matching experimental and theoretical C/H/N/O ratios .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., indole NH at δ 10–12 ppm, acetyl group at δ 2.1–2.3 ppm).
  • IR : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and indole N–H absorption (~3400 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₆ClN₂O₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assays?

Conflicting data may arise from:

  • Variability in assay conditions (e.g., cell line specificity, serum concentration).
  • Solubility limitations : Use of DMSO vs. aqueous buffers affects bioavailability.
  • Metabolic instability : Assess via liver microsome studies.
    Methodology : Validate activity using orthogonal assays (e.g., enzymatic inhibition, cellular proliferation, and in vivo models) and control for solvent effects .

Q. What computational strategies are employed to predict binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces (MESP) and HOMO-LUMO gaps to predict reactivity .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories .

Q. How can crystallographic data improve the understanding of this compound’s molecular conformation?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths, angles, and torsional strain (e.g., indole-acetamide dihedral angles).
  • SHELX Refinement : Optimize structural models using SHELXL for small-molecule datasets .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty .

Q. What strategies optimize synthetic yields while minimizing byproducts in multi-step syntheses?

  • Catalyst Screening : Test Pd-catalyzed cross-couchers for indole functionalization.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity.
  • Byproduct Analysis : Use LC-MS to identify impurities and adjust stoichiometry .

Methodological Challenges

Q. How do researchers address low solubility in pharmacological studies?

  • Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions.
  • Derivatization : Introduce polar groups (e.g., sulfonate) without altering core pharmacophores.
  • Co-solvent Systems : Optimize DMSO/PEG400/water ratios .

Q. What analytical approaches validate the stability of this compound under physiological conditions?

  • Forced Degradation Studies : Expose to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH).
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the acetamide bond).
  • Circular Dichroism (CD) : Track conformational changes in buffered solutions .

Comparative Analysis

Q. How does the substitution pattern (e.g., 6-chloro vs. 5-chloro indole) impact biological activity?

  • Case Study : 6-Chloro derivatives show higher kinase inhibition than 5-chloro analogs due to steric alignment with ATP-binding pockets.
  • Data Source : Compare IC₅₀ values from enzyme assays and molecular docking results .

Q. What structural analogs of this compound are under investigation for synergistic effects?

Compound NameStructural VariationActivity Profile
N-(4-acetylphenyl)-benzamideSimplified acetylphenyl groupBaseline cytotoxicity
Quinazoline-indole hybridsDual heterocyclic coresAnticancer (EGFR inhibition)
Fluoroindole derivativesFluorine substitution at C-6Enhanced metabolic stability

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